PDI-IN-P1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

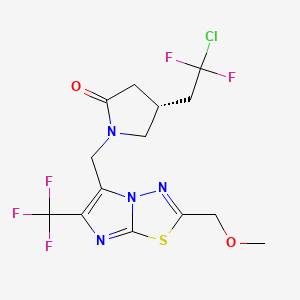

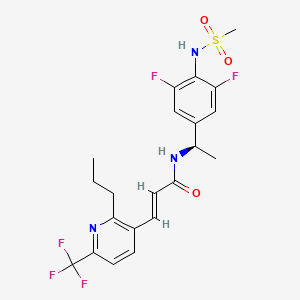

PDI-IN-P1 is a protein disulfide isomerase (PDI) inhibitor.

科学研究应用

钙钛矿太阳能电池中的应用

基于苝二酰亚胺的聚合物,例如PDI-IN-P1,已被用作钙钛矿太阳能电池中的空穴传输材料 {svg_1}. 这些聚合物在薄膜和溶液中表现出宽的吸收光谱,吸收范围从太阳光谱的紫外到可见光和近红外区域 {svg_2}. 它们表现出良好的疏水性,这对太阳能电池的稳定性是有益的 {svg_3}. 使用这些聚合物制造的钙钛矿太阳能电池器件已显示出有希望的功率转换效率 {svg_4}.

光氧化还原催化中的应用

苝二酰亚胺(PDIs)的双电子还原形式,例如this compound,是发光的闭壳物种,其光化学性质已被探索用于光氧化还原催化中的应用 {svg_5}. 这些物种可以用绿光激发,提供一个激发态,该激发态与PDI自由基单阴离子短寿命激发态的还原性相似或更强 {svg_6}. 这已被用于热力学上要求苛刻的光催化还原脱卤和木质素模型化合物的还原性C@O键断裂反应 {svg_7}.

生物医学应用

This compound和其他基于PDI的衍生物已被探索用于非常具体的生物医学应用,包括药物递送、诊断和治疗诊断 {svg_8}. 搜索结果中未指定这些应用的详细信息,但这表明该化合物是一个有希望的研究领域。

作用机制

Target of Action

PDI-IN-P1, also known as N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide or [4-[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-oxo-3-(pent-4-ynylamino)propyl]phenyl] ethenesulfonate, is a cell-permeable human protein disulfide isomerase (PDI) inhibitor . PDI is the most abundant and essential enzyme in the endoplasmic reticulum (ER) and serves as the primary catalyst for protein folding .

Mode of Action

This compound interacts with PDI, inhibiting its function. The inhibition of PDI results in apoptosis through sustained activation of UPR pathways . The compound has an IC50 of 1.7 μM, indicating its potent inhibitory activity .

Biochemical Pathways

The inhibition of PDI affects the protein folding process, which is crucial for the proper functioning of cells. The prolonged activation of UPR that leads to ER stress-induced apoptosis is activated via three primary pathways, including the IRE1/ASK1/JNK pathway, caspase-12 kinase pathway, and the C/EBP homologous protein (CHOP)/GADD153 pathway .

Pharmacokinetics

It is also cell-permeable, which allows it to easily enter cells and exert its inhibitory effect .

Result of Action

The inhibition of PDI by this compound leads to the disruption of protein folding, which can result in the induction of apoptosis in cancer cells. This makes this compound a potential therapeutic agent for cancer treatment .

生化分析

Biochemical Properties

N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide plays a crucial role in biochemical reactions, particularly in the formation and rearrangement of disulfide bonds of substrate proteins in the endoplasmic reticulum (ER) . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thrombin and antithrombin, using the ATIII–thrombin complex as a template to bind and maintain its activity .

Cellular Effects

The effects of N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to support the survival, progression, and metastasis of several cancer types .

Molecular Mechanism

The molecular mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to bind with high affinity to purified human and mouse PD-1 and PD-L1 proteins, acting as a competitive inhibitor of human PD-1/PD-L1 binding in vitro .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits oxidative refolding activity on reduced and denatured ribonuclease A .

Dosage Effects in Animal Models

The effects of N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide vary with different dosages in animal models

Metabolic Pathways

N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide is involved in the metabolic pathways that mediate the formation, breakage, and rearrangement of disulfide bonds . It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

It is known that PDI family proteins, including this compound, are predominantly expressed in the ER .

Subcellular Localization

The subcellular localization of N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide is predominantly in the endoplasmic reticulum (ER) . This localization is crucial for its activity and function, particularly in the formation and rearrangement of disulfide bonds of substrate proteins in the ER .

属性

IUPAC Name |

[4-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-oxo-3-(pent-4-ynylamino)propyl]phenyl] ethenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N3O7S/c1-6-8-12-19-31-27(34)25(21-23-15-17-24(18-16-23)40-41(37,38)7-2)32-28(35)26(20-22-13-10-9-11-14-22)33-29(36)39-30(3,4)5/h1,7,9-11,13-18,25-26H,2,8,12,19-21H2,3-5H3,(H,31,34)(H,32,35)(H,33,36)/t25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMDSOKRNOMQFX-UIOOFZCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)C=C)C(=O)NCCCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)C=C)C(=O)NCCCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of incorporating azobenzene into polymers like those described in the first research paper?

A1: Incorporating azobenzene into polymers introduces photoresponsive properties. The azobenzene group undergoes trans-cis isomerization upon exposure to UV light []. This property can be harnessed for various applications, such as light-controlled drug delivery, photochromic materials, and optical data storage.

Q2: How does the molecular weight of a polymer, such as those synthesized in the second research paper, affect its potential for drug delivery?

A2: Molecular weight significantly influences the properties of polymers used in drug delivery. Higher molecular weight polymers tend to have longer circulation times in the body as they are less readily cleared by the kidneys. Additionally, molecular weight can impact drug loading capacity and release kinetics []. Researchers can fine-tune these parameters by controlling the polymerization process to optimize the polymer for specific drug delivery applications.

Q3: What analytical techniques are commonly used to characterize the synthesized polymers, and what information do they provide?

A3: Several analytical techniques are employed to characterize polymers, each providing crucial information about their structure and properties. Some of these techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and composition of the polymer, including the arrangement of monomers and the presence of any functional groups [, ].

- Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of the polymer, providing information about its size and uniformity [, ].

- Thermogravimetric Analysis (TGA): Assesses the thermal stability of the polymer by measuring its weight loss as a function of temperature [].

- Differential Scanning Calorimetry (DSC): Used to study the thermal transitions of the polymer, such as its glass transition temperature and melting point [].

- Dynamic Light Scattering (DLS): Measures the hydrodynamic size and size distribution of polymers in solution [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)

![(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B609820.png)